molecular formula C9H17NO B1376368 4-(Azetidin-1-yl)cyclohexan-1-ol CAS No. 1932221-36-7

4-(Azetidin-1-yl)cyclohexan-1-ol

Cat. No.: B1376368
CAS No.: 1932221-36-7
M. Wt: 155.24 g/mol
InChI Key: UHWNEWRMOOSHDW-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexanol backbone substituted with an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position. This structure combines the rigidity of the cyclohexane ring with the stereoelectronic properties of the azetidine moiety, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-(azetidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-2-8(3-5-9)10-6-1-7-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNEWRMOOSHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(Azetidin-1-yl)cyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various azetidine-substituted compounds .

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methyl vs. Phenyl Groups: The methyl-substituted ketone (C₁₀H₁₇NO) has a lower molecular weight and higher predicted collision cross-section (CCS = 138.7 Ų) compared to the phenyl-substituted analog (C₁₅H₁₉NO), which may influence membrane permeability . Bulkier Groups: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (C₁₅H₂₈O) exhibits steric hindrance, likely reducing reactivity but increasing lipophilicity .

Stereoelectronic Properties: The azetidine ring’s smaller size (vs. This is supported by studies on iridium-catalyzed deoxygenation of cycloalkanols, where stereochemistry is influenced by substituent bulk .

Pharmacological Potential:

  • Analogous compounds like 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol (C₁₃H₁₅ClN₂O) highlight the role of cyclohexanol scaffolds in bioactive molecules, suggesting possible antiviral or anticancer applications .

Limitations and Data Gaps

  • Experimental Data : Direct data on 4-(Azetidin-1-yl)cyclohexan-1-ol’s solubility, stability, and toxicity are absent in the provided evidence. Predictions rely on structural analogs.

Biological Activity

4-(Azetidin-1-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(Azetidin-1-yl)cyclohexan-1-ol can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This structure features a cyclohexane ring substituted with an azetidine group and a hydroxyl (-OH) functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(Azetidin-1-yl)cyclohexan-1-ol exhibit significant antimicrobial properties. A study on azetidine derivatives revealed that they can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 64 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Azetidine Derivative 164S. aureus
Azetidine Derivative 2128E. coli
Azetidine Derivative 3256Pseudomonas aeruginosa

Antitumor Activity

In vitro studies have demonstrated that azetidine derivatives, including those structurally similar to 4-(Azetidin-1-yl)cyclohexan-1-ol, possess antitumor activities. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells . The mechanisms often involve apoptosis induction and interference with cell cycle progression.

The biological activity of 4-(Azetidin-1-yl)cyclohexan-1-ol is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some azetidine derivatives exhibit antioxidant activities, which may protect cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on various azetidine derivatives found that specific modifications in the chemical structure significantly enhanced antimicrobial efficacy. The research highlighted the importance of the hydroxyl group in improving solubility and bioavailability, which are critical for effective antimicrobial action .

Case Study 2: Antitumor Activity Assessment

In a clinical study assessing the antitumor activity of azetidine derivatives, researchers observed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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